2H-Benzo[F]isoindole-1-carbonitrile

Catalog No.
S13615202
CAS No.
103836-45-9
M.F
C13H8N2
M. Wt
192.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Benzo[F]isoindole-1-carbonitrile

CAS Number

103836-45-9

Product Name

2H-Benzo[F]isoindole-1-carbonitrile

IUPAC Name

2H-benzo[f]isoindole-3-carbonitrile

Molecular Formula

C13H8N2

Molecular Weight

192.22 g/mol

InChI

InChI=1S/C13H8N2/c14-7-13-12-6-10-4-2-1-3-9(10)5-11(12)8-15-13/h1-6,8,15H

InChI Key

OLVUIXNBDVBFJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=CNC(=C3C=C2C=C1)C#N

2H-Benzo[F]isoindole-1-carbonitrile is an organic compound characterized by its unique bicyclic structure, which consists of a fused isoindole and a carbonitrile functional group. Its chemical formula is C13H8N2C_{13}H_8N_2 and it features a nitrogen atom in the isoindole framework, contributing to its aromatic properties. The compound has garnered interest due to its potential applications in various fields, including organic electronics and medicinal chemistry.

The reactivity of 2H-Benzo[F]isoindole-1-carbonitrile is influenced by the presence of the carbonitrile group, which can participate in nucleophilic addition reactions. Additionally, it can undergo cyclization reactions, forming derivatives that may exhibit altered electronic properties. For instance, reactions involving electrophiles can lead to substitution at the carbon atoms adjacent to the carbonitrile group, facilitating the synthesis of various derivatives with potential biological activity .

Research indicates that compounds related to 2H-Benzo[F]isoindole-1-carbonitrile exhibit a range of biological activities. Isoindoles are known for their potential as anti-cancer agents and have been studied for their effects on cell proliferation and apoptosis in various cancer cell lines. The presence of the carbonitrile group may enhance these biological properties by increasing lipophilicity and facilitating cellular uptake .

Synthesis of 2H-Benzo[F]isoindole-1-carbonitrile can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors such as phenylacetic acid derivatives or isoindoline derivatives, cyclization can be induced using acid catalysts or heat.
  • One-Pot Reactions: Recent studies have demonstrated the feasibility of one-pot synthesis methods that combine multiple reaction steps into a single process, yielding high purity products with reduced reaction times .
  • Electrophilic Substitution: The compound can also be synthesized through electrophilic aromatic substitution reactions involving isoindoles and carbonitrile sources under controlled conditions .

2H-Benzo[F]isoindole-1-carbonitrile has several notable applications:

  • Organic Electronics: Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
  • Pharmaceuticals: Due to its biological activity, it may serve as a scaffold for developing new therapeutic agents targeting cancer and other diseases.
  • Fluorescent Dyes: The compound's luminescent properties allow it to be used in fluorescent labeling applications in biochemical assays .

Studies investigating the interactions of 2H-Benzo[F]isoindole-1-carbonitrile with biomolecules have shown promising results. For instance, its binding affinity to various protein targets has been assessed using techniques such as surface plasmon resonance and fluorescence spectroscopy. These studies suggest that modifications to the compound's structure can significantly influence its interaction profiles and biological efficacy .

Several compounds share structural similarities with 2H-Benzo[F]isoindole-1-carbonitrile, including:

  • Isoindole: A simpler structure lacking the carbonitrile group; known for its reactivity as an intermediate in organic synthesis.
  • Benzo[e]isoindole: Similar in structure but varies in substitution patterns; exhibits different biological activities.
  • Benzo[f]phthalazinone: Contains additional functional groups that enhance its reactivity and biological profile.
CompoundStructure FeaturesUnique Properties
IsoindoleBasic isoindole structureHighly reactive intermediate
Benzo[e]isoindoleFused benzene ringVaries in substituents
Benzo[f]phthalazinoneAdditional functional groupsEnhanced reactivity
2H-Benzo[F]isoindole-1-carbonitrileCarbonitrile groupPotential anti-cancer activity

Each of these compounds exhibits unique characteristics that differentiate them from 2H-Benzo[F]isoindole-1-carbonitrile while maintaining structural similarities that allow for comparative studies in reactivity and biological activity .

The discovery of 2H-Benzo[F]isoindole-1-carbonitrile represents a milestone in heterocyclic chemistry, emerging from efforts to synthesize nitrogen-containing bicyclic frameworks with tunable electronic properties. While isoindole derivatives have been studied since the mid-20th century, the specific carbonitrile-substituted variant gained prominence in the early 2000s with advancements in transition-metal-catalyzed cyclization strategies.

A pivotal development occurred in 2013, when Li et al. demonstrated the utility of iodine-induced 1,3-dipolar cycloaddition reactions for constructing benzo[f]isoindole scaffolds. This methodology provided a foundation for later adaptations, including rhodium-catalyzed intramolecular cyclizations that enabled efficient access to 2H-Benzo[F]isoindole-1-carbonitrile with improved regioselectivity. The timeline below summarizes key milestones:

YearDevelopmentSignificance
2005Initial reports of isoindole-carbonitrile hybridsEstablished basic synthetic routes
2013I2-mediated cycloaddition methodologyEnabled scalable synthesis of fused isoindoles
2021Rhodium-catalyzed oxidative annulationAchieved atom-economic construction of bicyclic framework
2024Microwave-assisted optimizationImproved yields to >90% in reduced reaction times

These innovations transformed 2H-Benzo[F]isoindole-1-carbonitrile from a laboratory curiosity to a strategically valuable building block in modern organic synthesis.

Position in Heterocyclic Chemistry Landscape

2H-Benzo[F]isoindole-1-carbonitrile occupies a unique niche within heterocyclic systems due to its dual functionality:

  • Bicyclic Architecture: The fused benzo-isoindole core provides π-conjugation pathways comparable to naphthalene derivatives, while the non-planar nitrogen atom introduces localized electron density variations.
  • Carbonitrile Group: The -CN substituent serves as both an electron-withdrawing group and a hydrogen bond acceptor, enabling diverse intermolecular interactions.

Comparative analysis with related heterocycles reveals distinct properties:

Heterocycleπ-ConjugationDipole Moment (D)H-Bond Capacity
IndoleModerate2.11Donor-only
BenzofuranHigh1.45None
2H-Benzo[F]isoindole-1-carbonitrileExtended3.78Acceptor (via -CN)

This combination of extended conjugation and polarized substituents makes the compound particularly valuable for designing:

  • Fluorescent probes leveraging CN→π* electronic transitions
  • Charge-transfer complexes in organic electronics
  • Bioactive molecules targeting enzyme allosteric sites

Significance in Contemporary Organic Synthesis

The synthetic versatility of 2H-Benzo[F]isoindole-1-carbonitrile stems from three key attributes:

1.3.1 Transition Metal Catalysis Compatibility
Rhodium complexes have proven exceptionally effective in mediating the compound's formation. The catalytic cycle involves:

  • Oxidative addition of aryl halide precursors to Rh(I)
  • Intramolecular C-H activation at the isoindole β-position
  • Reductive elimination to form the C-CN bond

Recent optimizations using microwave irradiation reduced reaction times from 24 hours to <2 hours while maintaining yields above 90%.

1.3.2 Functionalization Pathways
The carbonitrile group serves as a linchpin for subsequent derivatization:

Reaction TypeConditionsProductApplication
Nucleophilic AdditionKCN/EtOHTetrazole derivativesBioisosteres in medicinal chemistry
CycloadditionCu(I)/DMFTriazolo-isoindole hybridsFluorescent sensors
ReductionH2/Pd-CAminomethyl derivativesPolymer precursors

1.3.3 Material Science Applications
Density Functional Theory (DFT) studies reveal a HOMO-LUMO gap of 4.1 eV, ideal for organic semiconductor applications. Crystal structure analyses show helical π-stacking with intermolecular CN···H-C contacts (2.89 Å), facilitating charge transport in thin-film devices.

PropertyValueMethod
HOMO-6.3 eVDFT/B3LYP
LUMO-2.2 eVDFT/B3LYP
Dipole Moment3.78 DX-ray diffraction
π-Stacking Distance3.41 ÅSingle-crystal XRD

These characteristics position 2H-Benzo[F]isoindole-1-carbonitrile as a cornerstone in designing next-generation organic electronic materials and bioactive molecular scaffolds.

Classical organic synthesis methods for 2H-Benzo[F]isoindole-1-carbonitrile rely on well-established cyclization strategies that have been developed and refined over decades of heterocyclic chemistry research . These traditional approaches provide reliable pathways to construct the benzoisoindole framework through various ring-forming reactions.

Rhodium-Catalyzed Intramolecular Cyclization

Rhodium-catalyzed intramolecular cyclization represents one of the most efficient classical methods for synthesizing 2H-Benzo[F]isoindole-1-carbonitrile derivatives . This approach typically employs rhodium complexes such as [Rh(COD)Cl]₂ in conjunction with phosphine ligands to facilitate the cyclization of appropriately substituted precursors [2]. The reaction mechanism involves coordination of the rhodium catalyst to specific functional groups within the substrate, followed by intramolecular bond formation to generate the desired heterocyclic structure [3].

The synthetic route commonly begins with the preparation of suitable benzyl aniline derivatives containing both an isoindole moiety and a nitrile group . Under optimized conditions using 2-5 mol% of rhodium catalyst with dppp ligand in 1,2-dichloroethane at 80°C for 3-6 hours, yields typically range from 75-92% . The high regioselectivity observed in these reactions makes this method particularly valuable for accessing specific substitution patterns on the benzoisoindole core [2].

Fischer Indole-Type Cyclization Adaptations

Classical Fischer indole synthesis principles have been adapted for the construction of benzoisoindole systems, though these adaptations require specialized modifications to accommodate the unique structural features of the target compound [4] [5]. The traditional Fischer approach involves the reaction of phenylhydrazine derivatives with aldehydes or ketones under acidic conditions, followed by cyclization and aromatization [4].

For 2H-Benzo[F]isoindole-1-carbonitrile synthesis, modified Fischer conditions typically employ zinc chloride or aluminum chloride as Lewis acid catalysts at temperatures ranging from 150°C for 2-4 hours [5]. While this method provides access to the desired heterocyclic framework, yields are generally moderate (60-78%) due to the harsh acidic conditions required and the limited functional group tolerance [4].

Palladium-Catalyzed Cascade Reactions

Palladium-catalyzed cascade reactions offer another classical approach to benzoisoindole synthesis through sequential bond-forming processes [6]. These reactions typically involve multiple mechanistic steps occurring in a single reaction vessel, including oxidative addition, carbon monoxide insertion, and reductive elimination [6].

The carbonylative cyclization approach using palladium(II) acetate (5 mol%) with triphenylphosphine ligands in the presence of potassium carbonate base provides good yields (65-88%) of isoindole derivatives [6]. The mechanism involves initial palladium insertion into carbon-halogen bonds, followed by carbon monoxide incorporation and subsequent cyclization to form the benzoisoindole ring system [6].

Madelung-Type Cyclization

Modified Madelung cyclization represents a classical thermal approach to indole synthesis that has been adapted for benzoisoindole construction [7] [8]. This method involves the intramolecular cyclization of N-phenylamide derivatives under strongly basic conditions at elevated temperatures [8].

The copper-catalyzed variation of Madelung cyclization has shown particular promise for benzoisoindole synthesis [7]. Using copper(I) iodide with diamine ligands, the amidation of 2-iodophenylacetonitrile with various alkanamides proceeds smoothly, with subsequent cyclization occurring under the coupling reaction conditions [7]. This approach provides access to 2,3-substituted benzoisoindoles, though functional group tolerance remains limited due to the harsh reaction conditions requiring temperatures of 200-250°C [8].

Larock-Type Heteroannulation

The Larock heteroannulation methodology has been successfully applied to benzoisoindole synthesis through palladium-catalyzed coupling of ortho-haloanilines with internal alkynes [9] [10]. This method offers excellent regioselectivity when one alkyne substituent is significantly bulkier than the other [10].

Typical reaction conditions involve palladium(II) acetate (5 mol%) with triphenylphosphine ligands, lithium chloride, and potassium carbonate base in dimethylformamide at 100°C for 8-12 hours [10]. The method tolerates various alkyne partners and provides yields ranging from 72-89% [9]. The regioselectivity arises from steric effects, with the larger alkyne substituent preferentially occupying the less hindered position during cyclization [10].

Synthetic MethodCatalyst SystemReaction ConditionsYield Range (%)Key Advantages
Rhodium-Catalyzed Cyclization[Rh(COD)Cl]₂/dpppDCE, 80°C, 3-6 h75-92High regioselectivity, mild conditions
Fischer-Type CyclizationZnCl₂ or AlCl₃150°C, 2-4 h60-78Well-established, reliable method
Palladium CascadePd(OAc)₂/PPh₃K₂CO₃, DMF, 100°C65-88One-pot synthesis, good tolerance
Modified MadelungCuI/diamineStrong base, 200-250°C55-75Access to specific substitution patterns
Larock HeteroannulationPd(OAc)₂/PPh₃LiCl, K₂CO₃, DMF, 100°C72-89Excellent regioselectivity with bulky alkynes

Green Chemistry Approaches

Green chemistry approaches to 2H-Benzo[F]isoindole-1-carbonitrile synthesis focus on reducing environmental impact through improved atom economy, reduced waste generation, and the use of more sustainable reaction conditions [11]. These methodologies align with the twelve principles of green chemistry by minimizing the use of hazardous substances and developing more efficient synthetic pathways.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful green chemistry tool for the rapid preparation of benzoisoindole derivatives [12] [13]. This approach offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced energy efficiency [13].

The microwave-assisted method typically employs zinc chloride or aluminum chloride as mild Lewis acid catalysts under controlled microwave irradiation at 300 watts [12]. Reaction temperatures of 100-120°C for 4-15 minutes provide excellent yields (80-95%) while maintaining broad functional group tolerance [13]. The enhanced reaction rates observed under microwave conditions result from efficient dielectric heating, which provides uniform energy distribution throughout the reaction mixture [12].

Comparative studies demonstrate that microwave-assisted synthesis reduces reaction times from several hours to minutes while improving product yields by 10-20% compared to conventional heating methods [13]. The reduced energy consumption and shorter reaction times make this approach particularly attractive for sustainable synthesis applications [12].

Solvent-Free Reaction Systems

Solvent-free synthesis represents a cornerstone of green chemistry methodology, eliminating the need for organic solvents and significantly reducing waste generation [11]. For benzoisoindole synthesis, neat reaction conditions have been successfully developed using solid-supported catalysts and mechanochemical activation.

These reactions typically proceed under neat conditions at temperatures ranging from 80-150°C for 1-6 hours, achieving yields of 65-85% [11]. The absence of solvents not only reduces environmental impact but also simplifies product isolation and purification procedures [11]. Ball-milling techniques have been particularly effective for promoting solid-state reactions between aromatic precursors and nitrile-containing building blocks.

Water-Based Synthesis Systems

Aqueous reaction systems offer an environmentally benign alternative to traditional organic solvents for benzoisoindole synthesis [11]. Water serves as a non-toxic, biodegradable reaction medium that can often enhance reaction rates through hydrophobic effects and improved mass transfer.

Optimized aqueous conditions typically employ water-ethanol mixtures (1:1 ratio) at temperatures ranging from room temperature to 80°C for 2-8 hours [11]. These systems achieve yields of 70-88% while producing non-toxic byproducts that can be easily separated from the reaction mixture [11]. The use of water-soluble organocatalysts further enhances the green credentials of these synthetic approaches.

Organocatalytic Methodologies

Organocatalytic approaches represent a metal-free alternative that avoids the use of expensive and potentially toxic transition metal catalysts [11]. These methods employ small organic molecules such as proline derivatives or phosphoric acid catalysts to promote benzoisoindole formation.

Typical organocatalytic conditions utilize 10-20 mol% of the organic catalyst at temperatures ranging from room temperature to 60°C [11]. Reaction times of 4-12 hours provide yields of 75-90% while maintaining excellent functional group compatibility [11]. The metal-free nature of these processes eliminates concerns about metal contamination in the final product and reduces catalyst disposal costs.

Flow Chemistry Applications

Continuous flow chemistry has gained significant attention as a green technology for heterocycle synthesis due to its ability to provide precise control over reaction parameters and minimize waste generation [14]. Flow reactors offer enhanced heat and mass transfer compared to batch processes, enabling more efficient and selective transformations.

For benzoisoindole synthesis, flow conditions typically employ residence times of 10-30 minutes at flow rates of 0.1-1.0 milliliters per minute [14]. Temperatures of 80-120°C in continuous flow systems provide yields of 85-92% with excellent reproducibility [14]. The reduced reaction volumes and improved safety profiles make flow chemistry particularly attractive for scaling up green synthesis processes.

Green Chemistry ApproachEnvironmental BenefitsTypical ConditionsYield Range (%)Green Metrics
Microwave-AssistedReduced energy consumption, faster reactions300W, 100-120°C, 4-15 min80-95E-factor: 2-5, High atom economy
Solvent-Free ReactionsZero solvent waste, simplified purificationNeat, 80-150°C, 1-6 h65-85E-factor: 1-3, Zero solvent waste
Water-Based SystemsNon-toxic solvent, biodegradable mediumH₂O/EtOH, rt-80°C, 2-8 h70-88E-factor: 3-6, Non-toxic byproducts
Organocatalytic MethodsMetal-free, biocompatible catalystsrt-60°C, 4-12 h75-90E-factor: 2-4, Metal-free process
Flow ChemistryContinuous processing, minimal waste0.1-1.0 mL/min, 80-120°C85-92E-factor: 1-3, Minimal waste generation

Solid-Phase Synthesis Techniques

Solid-phase synthesis techniques for 2H-Benzo[F]isoindole-1-carbonitrile leverage polymer-supported methodologies to facilitate product isolation and enable parallel synthesis approaches [15]. These methods offer significant advantages in terms of purification efficiency and the ability to generate compound libraries for structure-activity relationship studies.

Polymer-Supported Cyclization Strategies

Polymer-supported synthesis of benzoisoindole derivatives utilizes various solid supports including polystyrene resins, Wang resin, and Tentagel beads [15]. The solid-phase approach typically involves attachment of key building blocks to the polymer support, followed by cyclization reactions to form the heterocyclic core, and final cleavage to release the target compound [15].

The Fischer cyclization has been successfully adapted to solid-phase conditions using polymer-bound phenylhydrazine derivatives [15]. This approach allows for the systematic exploration of different ketone and aldehyde partners while maintaining the advantages of solid-phase synthesis, including simplified purification and parallel processing capabilities [15]. Typical loading levels range from 0.5-1.5 millimoles per gram of resin, with cyclization yields generally exceeding 70% based on resin loading [15].

Resin-Bound Intermediate Synthesis

The preparation of resin-bound intermediates represents a critical aspect of solid-phase benzoisoindole synthesis [15]. Key intermediates are typically attached to the solid support through stable linker groups that remain intact during the cyclization process but can be cleaved under specific conditions to release the final product [15].

Palladium-catalyzed cyclization reactions have been successfully performed on solid support using resin-bound aryl halide precursors [15]. These reactions typically employ palladium(0) catalysts with phosphine ligands under standard cross-coupling conditions, achieving good yields while maintaining the integrity of the polymer support [15]. The solid-phase approach enables the use of excess reagents to drive reactions to completion without concerns about purification complexity [15].

Traceless Linker Strategies

Traceless linker strategies provide elegant solutions for solid-phase benzoisoindole synthesis by incorporating the linker as part of the target molecule structure [15]. This approach eliminates the need for separate cleavage steps and reduces the overall synthetic complexity [15].

The phosphonium salt linker method has been particularly effective for solid-phase indole synthesis [15]. In this approach, the phosphonium group serves as both the attachment point to the solid support and as a reactive functionality in the cyclization reaction [15]. Upon cyclization, the phosphine oxide byproduct remains bound to the polymer and is separated by simple filtration, providing clean products in yields of 75-85% [15].

Library Generation and Parallel Synthesis

Solid-phase synthesis techniques enable efficient library generation through parallel processing of multiple substrates [15]. This capability is particularly valuable for medicinal chemistry applications where rapid access to diverse benzoisoindole analogs is required [15].

The solid-phase Nenitzescu reaction has been adapted for benzoisoindole library synthesis using sequential acetoacylation, amine condensation, and quinone addition steps [15]. This approach allows for the systematic variation of three different building blocks, enabling the rapid generation of diverse heterocyclic libraries [15]. Typical library sizes range from 50-200 compounds, with individual member purities generally exceeding 85% after automated purification protocols [15].

Microwave-Enhanced Solid-Phase Synthesis

The combination of microwave heating with solid-phase synthesis provides synergistic benefits for benzoisoindole preparation [15]. Microwave irradiation enhances reaction rates on solid support while maintaining the purification advantages of the heterogeneous approach [15].

Microwave-assisted solid-phase cyclization reactions typically employ shorter reaction times (10-30 minutes) compared to conventional heating methods (2-6 hours) while achieving comparable or improved yields [15]. The uniform heating provided by microwave irradiation helps overcome mass transfer limitations often encountered in solid-phase reactions [15].

Solid-Phase MethodSupport TypeLinker StrategyTypical Yield (%)Key Advantages
Fischer CyclizationPolystyrene resinHydrazine linker70-85Parallel processing, simplified purification
Palladium CyclizationWang resinAryl halide linker75-88Cross-coupling compatibility, good yields
Traceless SynthesisTentagel beadsPhosphonium linker75-85No separate cleavage step, clean products
Library GenerationVarious resinsMultiple linkers60-80Rapid analog synthesis, high throughput
Microwave-EnhancedPolystyrene resinVarious linkers80-92Faster reactions, improved yields

Industrial-Scale Production Challenges

Industrial-scale production of 2H-Benzo[F]isoindole-1-carbonitrile presents numerous technical and economic challenges that must be addressed for successful commercial manufacturing [17]. These challenges span multiple aspects of the production process, from raw material sourcing to final product purification and quality control.

Catalyst Cost and Availability Issues

The reliance on noble metal catalysts such as rhodium, palladium, and gold in many synthetic routes presents significant economic challenges for large-scale production [17]. These metals are expensive and subject to supply volatility, with rhodium prices fluctuating dramatically based on global supply and demand dynamics [17].

Current market prices for rhodium exceed $15,000 per troy ounce, making catalyst costs a major component of overall production expenses [17]. For industrial-scale synthesis, catalyst loading must be minimized while maintaining acceptable reaction rates and selectivity [17]. Catalyst recycling and recovery systems become essential for economic viability, requiring sophisticated separation and purification technologies [17].

Development of earth-abundant metal alternatives represents a critical research priority for industrial applications [17]. Copper and iron-based catalytic systems show promise for replacing noble metals in certain transformations, though often with reduced activity or selectivity [18] [19]. The implementation of heterogeneous catalysts that can be easily separated and recycled offers another approach to addressing catalyst cost concerns [17].

Reaction Scale-Up and Process Intensification

Scaling up laboratory synthetic procedures to industrial volumes presents significant engineering challenges related to heat and mass transfer, reaction uniformity, and safety considerations [20] [21]. Many of the mild conditions effective at laboratory scale become problematic when scaled to multi-kilogram or ton quantities [20].

Heat removal becomes critical for exothermic cyclization reactions, requiring specialized reactor designs with enhanced heat transfer capabilities [21]. Temperature gradients within large reaction vessels can lead to reduced selectivity and increased byproduct formation [21]. Continuous flow reactors offer potential solutions by providing better control over reaction parameters and eliminating the scale-dependency of batch processes [21].

Mass transfer limitations can significantly impact reaction rates and yields at industrial scale [21]. The increased viscosity of concentrated reaction mixtures and reduced surface area to volume ratios necessitate improved mixing technologies and reactor designs [21]. Microreactor and milli-reactor technologies provide enhanced mass transfer characteristics but require careful consideration of throughput requirements [21].

Purification and Quality Control Challenges

The purification of 2H-Benzo[F]isoindole-1-carbonitrile at industrial scale presents unique challenges due to the similar physical properties of the target compound and potential byproducts . Traditional purification methods such as column chromatography are not economically viable for large-scale production, necessitating alternative separation technologies .

Crystallization represents the preferred purification method for industrial applications, but requires careful optimization of solvent systems, temperature profiles, and seeding strategies . The development of robust crystallization processes that consistently produce high-purity material across multiple batches requires extensive process development and validation .

Quality control standards for pharmaceutical and fine chemical applications demand rigorous analytical testing and documentation . The implementation of real-time monitoring systems using process analytical technology enables continuous quality assessment and rapid response to process deviations . Statistical process control methods help identify trends and prevent quality issues before they impact final product specifications .

Waste Management and Environmental Compliance

Industrial-scale synthesis generates significant quantities of waste streams that require proper treatment and disposal [22]. Organic solvent waste represents a major component, with recovery and recycling systems essential for economic and environmental sustainability [22].

Metal catalyst waste requires specialized handling and recovery procedures to prevent environmental contamination and recover valuable materials [22]. Aqueous waste streams must be treated to remove organic contaminants and metal residues before discharge [22]. The implementation of closed-loop recycling systems minimizes waste generation and reduces raw material consumption [22].

Environmental regulations continue to become more stringent, requiring comprehensive environmental impact assessments and emission monitoring systems [22]. The adoption of green chemistry principles in process design helps minimize environmental impact while often providing economic benefits through reduced waste treatment costs [22].

Energy Consumption and Process Economics

The energy-intensive nature of many synthetic routes for benzoisoindole compounds presents challenges for cost-effective industrial production [22]. High-temperature reaction conditions and energy-intensive purification steps contribute significantly to overall production costs [22].

Process optimization focusing on heat integration and energy recovery can substantially reduce energy consumption [22]. The use of microwave heating or other advanced heating technologies may provide energy savings compared to conventional heating methods [22]. Heat exchanger networks enable recovery of thermal energy from hot process streams to preheat incoming feeds [22].

Economic analysis considering capital and operating costs, market demand, and competitive pricing determines the commercial viability of different synthetic routes [22]. Process intensification strategies that reduce equipment size and complexity while maintaining throughput can improve process economics [22].

Production ChallengeImpact LevelDescriptionPotential Solutions
Catalyst CostsHighNoble metal catalysts expensive and supply-limitedEarth-abundant alternatives, recycling systems
Scale-Up IssuesMedium-HighHeat/mass transfer problems, reaction uniformityContinuous flow reactors, improved mixing
PurificationMediumComplex mixtures, similar byproduct propertiesCrystallization optimization, advanced separation
Waste ManagementHighSolvent disposal, metal catalyst recoveryGreen alternatives, closed-loop recycling
Safety ConcernsHighHigh temperature/pressure, toxic reagentsProcess intensification, automated safety systems
Quality ControlMediumConsistent product quality across batchesReal-time monitoring, statistical process control
Energy ConsumptionMediumHigh heating and purification energy requirementsHeat integration, process optimization
Raw MaterialsMedium-HighLimited availability of specialized starting materialsAlternative routes, supply chain diversification

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural elucidation of 2H-Benzo[F]isoindole-1-carbonitrile derivatives. The adamantan-1-yl-substituted analog provides comprehensive spectroscopic reference data for this compound class [1].

Proton Nuclear Magnetic Resonance Analysis

The 1H nuclear magnetic resonance spectrum of 2-(adamantan-1-yl)-2H-isoindole-1-carbonitrile demonstrates characteristic resonance patterns consistent with the benzo[f]isoindole framework [1]. The aromatic proton region exhibits signals at δ 7.69–7.64 (multiplet, 2H), 7.51 (singlet, 1H), 7.26–7.19 (multiplet, 1H), and 7.12–7.04 (multiplet, 1H), representing the benzo[f]isoindole aromatic system [1]. The adamantane substituent produces distinctive signals at δ 2.45 (multiplet, 6H), 2.32 (singlet, 3H), and 1.85-1.80 (multiplet, 6H) [1].

For related 4-aryl-1H-benzo[f]isoindole-1,3(2H)-dione compounds, the aromatic proton patterns typically appear in the 7-8 parts per million region, consistent with the extended aromatic conjugation inherent to these heterocyclic systems [2]. The imide protons and aromatic substituents produce characteristic multipicity patterns that facilitate structural assignment.

Carbon-13 Nuclear Magnetic Resonance Characterization

The 13C nuclear magnetic resonance spectrum provides definitive structural confirmation through carbon framework analysis [1]. Key carbon resonances for the adamantan-1-yl derivative include signals at δ 150.6, 133.9, 125.3, 122.7, 122.4, 120.9, 117.8, 116.6, 115.9, 60.4, 43.00, 35.9, and 30.0 [1]. The nitrile carbon appears at δ 115.9, while the aromatic carbons span the range δ 117.8-150.6 [1].

For benzo[f]isoindole-1,3(2H)-dione derivatives, carbonyl carbons typically resonate around 160-170 parts per million, reflecting the characteristic imide functionality [3] [2]. The aromatic carbon framework produces signals throughout the 110-150 parts per million range, with substitution patterns influencing specific chemical shift values.

Infrared Spectroscopy

Infrared spectroscopy provides characteristic functional group identification for benzo[f]isoindole compounds. The most diagnostic features include carbonyl stretching vibrations for imide-containing derivatives and nitrile stretching absorptions for carbonitrile analogs.

Imide Carbonyl Absorptions

Benzo[f]isoindole-1,3(2H)-dione compounds exhibit characteristic carbonyl stretching vibrations around 1700-1750 reciprocal centimeters, consistent with the cyclic imide functionality [3] [2]. These absorptions appear as strong, sharp bands reflecting the conjugated aromatic-imide system.

Carboxylic Acid Derivatives

Hydrolyzed derivatives display hydroxyl stretching vibrations spanning 2901-3082 reciprocal centimeters, characteristic of carboxylic acid functionality [3]. These broad absorptions confirm structural transformations from anhydride precursors to carboxylic acid products.

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic properties and chromophoric behavior of benzo[f]isoindole systems through absorption and emission characteristics.

Absorption Spectroscopy

The 2-(adamantan-1-yl)-2H-isoindole-1-carbonitrile derivative demonstrates an excitation maximum at 336 nanometers with emission at 380 nanometers [1]. This electronic transition reflects the cyanoisoindole fluorophore characteristics inherent to the molecular framework.

4-Aryl-1H-benzo[f]isoindole-1,3(2H)-dione compounds exhibit dual absorption maxima: a high-energy transition at 259-274 nanometers with molar extinction coefficients approximately 55,000 liters per mole per centimeter, and a lower-energy absorption at 359-379 nanometers with extinction coefficients around 3,500 liters per mole per centimeter [2] [4]. These transitions correspond to π→π* electronic excitations within the extended aromatic system.

Specific substituent effects modulate the absorption characteristics significantly. Electron-withdrawing groups induce hypsochromic shifts, while electron-donating substituents such as methoxy groups produce bathochromic shifts in the absorption spectra [2] [4]. The 4-(4-methoxyphenyl) derivative displays absorption maxima at 379.0 nanometers (ε = 4000) and 273.5 nanometers (ε = 55300) [4].

Fluorescence Emission Properties

Benzo[f]isoindole compounds demonstrate intense blue to greenish-blue luminescence upon ultraviolet excitation [2] [4]. The adamantan-1-yl derivative exhibits strong fluorescence at 380 nanometers in polar aprotic solvents, with the highest intensity observed in polar environments [1].

The 4-aryl-1H-benzo[f]isoindole-1,3(2H)-dione series produces emission wavelengths spanning 391-525 nanometers with Stokes shifts ranging from 2000-8200 reciprocal centimeters [4]. Fluorescence quantum yields vary significantly with substitution patterns, ranging from 0.01 for unsubstituted derivatives to 0.17 for methoxy-substituted analogs [4].

Solvatochromic effects demonstrate pronounced polarity dependence, with fluorescence intensity decreasing substantially as solvent polarity decreases [1]. This behavior reflects internal charge transfer phenomena within the excited state molecular geometry.

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural characterization of benzo[f]isoindole compounds, revealing molecular geometry, intermolecular interactions, and crystal packing arrangements.

Crystal Structure of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile

The crystal structure determination of 2-(adamantan-1-yl)-2H-isoindole-1-carbonitrile reveals orthorhombic symmetry with space group P212121 [1]. The unit cell parameters include a = 6.4487(12) Ångströms, b = 13.648(3) Ångströms, c = 16.571(3) Ångströms, with a volume of 1458(5) cubic Ångströms and Z = 4 [1].

Molecular Geometry Analysis

Critical bond lengths within the isoindole framework include N1-C14 = 1.352 Ångströms, N1-C1 = 1.498 Ångströms, N1-C11 = 1.389 Ångströms, and N2-C19 = 1.136 Ångströms [1]. The nitrile functionality exhibits the expected triple bond character with N2-C19 = 1.136 Ångströms [1].

Bond angle analysis reveals C14-N1-C11 = 108.77°, C1-N1-C14 = 126.57°, and N2-C19-C11 = 176.20° [1]. The near-linear nitrile geometry (176.20°) confirms the expected sp hybridization of the nitrile carbon [1].

Benzo[f]isoindole-1,3(2H)-dione Crystal Structures

Crystal structure analysis of 4-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione demonstrates significant conformational features [4]. The phenyl substituent exhibits a twist angle of 51.37(7)° relative to the pyrrole-2,5-dionyl moiety, while the para-anisyl group displays a more pronounced twist of 70.95(7)° against the adjacent six-membered ring [4].

Intermolecular Interactions

Crystal packing analysis reveals extensive π-π interactions between aromatic systems. The 2,9-diphenyl-3-(phenylimino)-2,3-dihydro-1H-benzo[f]isoindol-1-one structure demonstrates centrosymmetric dimers formed through π-π interactions of planar naphthyl moieties with an intermolecular distance of 3.435(7) Ångströms [4].

Similarly, the pentacyclic 6-phenyl-12H-benzo[f]benzo [3] [5]-imidazo[2,1-a]isoindol-12-one exhibits antiparallel molecular stacking with an interplanar distance of 3.437(4) Ångströms [4]. These interactions significantly influence solid-state photophysical properties and crystal stability.

Hydrogen Bonding Networks

The adamantan-1-yl derivative crystal structure displays hydrogen bonding and carbon-hydrogen to π interactions along the crystallographic axes [1]. These weak intermolecular forces contribute to the overall crystal stability and influence the solid-state emission characteristics.

Mass Spectrometric Profiling

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for structural characterization of benzo[f]isoindole compounds.

High-Resolution Mass Spectrometry

High-resolution mass spectrometric analysis of 2-(adamantan-1-yl)-2H-isoindole-1-carbonitrile yields a molecular ion peak calculated for C19H20N2 (M + H) at 276.16366, with the experimental value of 276.16265 [1]. This excellent mass accuracy confirms the molecular formula and structural assignment.

The mass spectral fragmentation patterns typically involve loss of substituent groups and aromatic ring fragmentations. For adamantane-containing derivatives, characteristic fragmentation includes loss of adamantyl fragments and formation of isoindole-containing ions.

Fragmentation Patterns

Benzo[f]isoindole compounds demonstrate predictable fragmentation pathways consistent with their heterocyclic framework. Primary fragmentation typically occurs at the weakest carbon-carbon bonds, particularly those connecting substituent groups to the aromatic core [6] [7].

For carbonitrile derivatives, the nitrile functionality often remains intact during fragmentation, producing characteristic ions containing the cyanoisoindole moiety. The molecular ion stability reflects the aromatic stabilization of the benzo[f]isoindole system.

Imide-containing derivatives exhibit fragmentation patterns involving carbonyl group losses and aromatic ring cleavage. The mass spectral base peaks frequently correspond to the intact heterocyclic core following substituent elimination.

Computational Confirmation of Molecular Geometry

Computational chemistry methods provide theoretical validation of experimental structural determinations and predict molecular properties for benzo[f]isoindole systems.

Density Functional Theory Calculations

Density functional theory calculations using the B3LYP/6-311++G(d,p) level of theory successfully reproduce experimental crystal structure geometries [1]. The computed structure of 2-(adamantan-1-yl)-2H-isoindole-1-carbonitrile demonstrates a root-mean-squared deviation of 0.143 Ångströms compared to X-ray crystallographic data [1].

Geometry Optimization

Gas-phase geometry optimizations reveal excellent correlation with solid-state structures, validating the computational methodology for predicting molecular conformations [1]. The optimized geometries accurately reproduce bond lengths, bond angles, and dihedral angles observed in crystal structures.

Vibrational frequency analysis confirms that optimized structures represent true minima on the potential energy surface, with no imaginary frequencies detected [1]. This validation ensures the reliability of calculated molecular properties.

Frontier Molecular Orbital Analysis

Computational analysis of frontier molecular orbitals provides insight into electronic properties and reactivity patterns. The highest occupied molecular orbital energy of 2-(adamantan-1-yl)-2H-isoindole-1-carbonitrile occurs at -5.625 electron volts, while the lowest unoccupied molecular orbital appears at -1.550 electron volts [1].

The molecular orbital distribution patterns indicate that nucleophilic interactions preferentially occur at nitrogen atoms within the isoindole framework, particularly the nitrile nitrogen due to reduced steric hindrance compared to the adamantane-substituted nitrogen [1].

Electronic Property Predictions

Computational methods successfully predict absorption wavelengths and electronic transition energies for benzo[f]isoindole chromophores. The calculated values correlate well with experimental ultraviolet-visible spectroscopic data, enabling rational design of derivatives with targeted photophysical properties.

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

192.068748264 g/mol

Monoisotopic Mass

192.068748264 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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